5-(o-Tolyl)indoline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-4-2-3-5-11(9)10-6-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
CCOSBLWNINPKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Design for the Synthesis of 5 O Tolyl Indoline 2,3 Dione
Disconnection Approaches for the Indoline-2,3-dione Core and its Synthesis
The fundamental approach to designing the synthesis of 5-(o-Tolyl)indoline-2,3-dione begins with the retrosynthetic analysis of the core indoline-2,3-dione (isatin) structure. ajrconline.orglkouniv.ac.inscribd.com Several classical and modern methods are available for the synthesis of the isatin (B1672199) scaffold. biomedres.usnih.govresearchgate.net
A primary disconnection of the target molecule breaks the C-C bond between the benzene (B151609) ring and the pyrrole-2,3-dione ring, and the N-C bond of the amide. This leads back to a substituted aniline (B41778) precursor. The most common and historically significant methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses. biomedres.usijcrt.org
Sandmeyer Synthesis: This is one of the oldest and most widely used methods. scielo.brchemicalbook.com It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netajprd.com This intermediate is then cyclized in the presence of a strong acid, like concentrated sulfuric acid, to yield the isatin. researchgate.netajprd.com For the target molecule, this would conceptually start from 4-(o-tolyl)aniline.
Stolle Synthesis: This method provides an alternative route, particularly useful for N-substituted isatins. chemicalbook.com It involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid such as aluminum chloride or boron trifluoride etherate. scielo.brajprd.com While adaptable, it's generally more suited for N-substituted analogs.
Gassman Synthesis: This approach involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to form the isatin. dergipark.org.trscielo.br This method is advantageous as it can accommodate a range of electron-donating and electron-withdrawing substituents on the aniline starting material. ijcrt.org
A tabular comparison of these primary synthetic routes is provided below:
| Synthesis Method | Key Reactants | Key Intermediates | Advantages | Limitations | Reference |
| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | Isonitrosoacetanilide | Well-established, good for simple analogs | Can have low yields for complex or m-substituted anilines | nih.govscielo.br |
| Stolle | Arylamine, Oxalyl chloride, Lewis acid | Chlorooxalylanilide | Good for N-substituted isatins | Requires anhydrous conditions, Lewis acid can be harsh | scielo.brajprd.com |
| Gassman | Aniline, t-Butyl hypochlorite, Methylthioacetic acid ester | 3-Methylthio-2-oxindole | Tolerates diverse substituents, good yields | Multi-step, involves odorous reagents | dergipark.org.trscielo.br |
Identification of Key Precursors and Synthon Equivalents for the 5-Substituted o-Tolyl Moiety
The critical step in synthesizing this compound is the introduction of the o-tolyl group at the C5 position of the isatin ring. This can be achieved through two main strategies:
Strategy 1: Synthesis from a Pre-functionalized Aniline
This approach involves starting with an aniline that already contains the o-tolyl group at the desired position (4-amino-2'-methylbiphenyl or a related precursor). This biphenyl (B1667301) aniline would then be subjected to one of the standard isatin synthesis methods described in section 2.1. The key challenge here lies in the synthesis of the substituted aniline itself.
Strategy 2: Post-functionalization of a Pre-formed Isatin Ring
This strategy involves first synthesizing a 5-substituted isatin that can be readily converted to the desired 5-o-tolyl derivative. A common and effective method for this is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgmdpi.com
In this scenario, the retrosynthetic disconnection is at the C5-aryl bond of the target molecule. This leads to two key synthons: a 5-haloisatin (e.g., 5-bromoisatin (B120047) or 5-iodoisatin) and an o-tolylboronic acid or its ester equivalent.
5-Haloisatin Synthon: 5-Bromoisatin or 5-iodoisatin (B1210601) are common precursors. 5-Bromoisatin can be synthesized from 4-bromoaniline (B143363) using the Sandmeyer method. researchgate.net
o-Tolylboronic Acid Synthon: o-Tolylboronic acid is a commercially available reagent.
The Suzuki-Miyaura coupling reaction offers a powerful and versatile method for forming the C-C bond between the isatin core and the o-tolyl group. researchgate.netresearchgate.net The general reaction is shown below:
Where R¹-X is the 5-haloisatin and R²-B(OH)₂ is o-tolylboronic acid.
| Precursor | Synthon Equivalent | Corresponding Reaction | Reference |
| 5-Haloisatin (e.g., 5-Bromoisatin) | Electrophilic Aryl Partner | Suzuki-Miyaura Coupling | researchgate.netresearchgate.net |
| o-Tolylboronic Acid | Nucleophilic Aryl Partner | Suzuki-Miyaura Coupling | wikipedia.orglibretexts.org |
| 4-(o-Tolyl)aniline | Substituted Aniline Precursor | Sandmeyer Isatin Synthesis | researchgate.net |
Synthetic Methodologies and Chemo Enzymatic Approaches to 5 O Tolyl Indoline 2,3 Dione and Its Analogs
Classical and Established Routes for Isatin (B1672199) Core Construction Adapted for 5-(o-Tolyl)indoline-2,3-dione
Established methods for constructing the isatin core remain valuable for their reliability and scalability. These routes can be adapted to produce this compound by utilizing appropriately substituted aniline (B41778) precursors.
Sandmeyer Isatin Synthesis and its Regioselective Modifications
The Sandmeyer synthesis is a long-standing and widely used method for the preparation of isatins. osti.govresearchgate.netnih.gov The general process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin core. researchgate.netresearchgate.net
For the synthesis of this compound, the Sandmeyer reaction would commence with 4-amino-2'-methylbiphenyl (B72243) as the starting aniline derivative. The reaction proceeds in two key steps:
Formation of the Isonitrosoacetanilide: 4-amino-2'-methylbiphenyl is reacted with chloral hydrate and hydroxylamine to form N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide.
Acid-Catalyzed Cyclization: The resulting isonitrosoacetanilide is then treated with concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution to furnish this compound.
A significant advantage of this method is the inherent regioselectivity, as the substitution pattern of the final isatin is dictated by the structure of the starting aniline. However, the harsh acidic conditions and the use of stoichiometric reagents can limit the compatibility with sensitive functional groups on more complex analogs. Modifications to the classical procedure, such as using alternative cyclization acids like methanesulfonic acid or polyphosphoric acid, can sometimes improve yields and substrate scope, particularly for lipophilic or poorly soluble precursors. researchgate.net
Table 1: Key Steps in the Sandmeyer Synthesis of this compound
| Step | Reactants | Key Intermediate | Product |
| 1 | 4-amino-2'-methylbiphenyl, Chloral hydrate, Hydroxylamine hydrochloride | N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide | - |
| 2 | N-(2'-methyl-[1,1'-biphenyl]-4-yl)-2-(hydroxyimino)acetamide, Concentrated H₂SO₄ | - | This compound |
Stollé Synthesis and Precursor Assembly for 5-Substituted Isatins
The Stollé synthesis provides an alternative route to isatins and is particularly useful for N-substituted derivatives. The method involves the reaction of a secondary aniline with oxalyl chloride to form an N-aryl-N-alkyloxamic acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid to yield the corresponding isatin.
To adapt this method for this compound, a primary aniline, 4-amino-2'-methylbiphenyl, would first be reacted with oxalyl chloride to form the corresponding chlorooxalylanilide intermediate. This intermediate is then subjected to cyclization using a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The electrophilic aromatic substitution will preferentially occur at the position para to the activating amino group, leading to the desired 5-substituted isatin.
The Stollé synthesis can be advantageous as it often proceeds under milder conditions than the Sandmeyer synthesis, although the yields can sometimes be modest. The precursor, 4-amino-2'-methylbiphenyl, can be assembled through standard cross-coupling reactions, such as the Suzuki or Negishi coupling, between a protected 4-bromoaniline (B143363) derivative and o-tolylboronic acid or an o-tolylzinc reagent, respectively.
Direct Cyclization and Condensation Reactions for Indoline-2,3-dione Ring Closure
Direct cyclization strategies offer a more convergent approach to the indoline-2,3-dione ring system. These methods typically involve the construction of a precursor that already contains the necessary atoms for the heterocyclic ring, followed by a ring-closing reaction.
For the synthesis of this compound, a potential approach would involve the condensation of 4-(o-tolyl)aniline with a suitable three-carbon electrophile that can provide the C2 and C3 carbonyl groups. For instance, reaction with diethylketomalonate (Martinet synthesis) could be explored, although this method is known to have limitations in terms of regioselectivity with certain substituted anilines.
Another approach involves the intramolecular acylation of an N-arylformamide derivative. This has been achieved using palladium catalysis to activate an aryl C-H bond for the cyclization, providing an array of isatins in good yields. nih.gov Applying this to the target molecule would require the synthesis of a formyl-N-(2'-methyl-[1,1'-biphenyl]-4-yl)formamide precursor.
Modern Catalytic Strategies for Introducing the o-Tolyl Moiety at the C-5 Position
Modern catalytic methods provide powerful tools for the late-stage functionalization of the isatin core, allowing for the introduction of the o-tolyl group at the C-5 position with high efficiency and selectivity. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.
Palladium-Catalyzed Direct C-H Arylation Reactions
Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for the formation of carbon-carbon bonds, obviating the need for pre-functionalized starting materials. nih.govnih.gov In the context of synthesizing this compound, this could be achieved through the direct C-H arylation of the isatin core at the C-5 position with an appropriate o-tolyl source.
A plausible route would involve the reaction of isatin (or an N-protected derivative) with an o-tolyl halide (e.g., 2-iodotoluene (B57078) or 2-bromotoluene) in the presence of a palladium catalyst, a suitable ligand, and a base. The directing effect of the C4-carbonyl group and the inherent reactivity of the C-5 position of the isatin ring can favor arylation at this site.
Alternatively, a Suzuki-Miyaura cross-coupling reaction between a 5-haloisatin (e.g., 5-bromoisatin (B120047) or 5-iodoisatin) and o-tolylboronic acid offers a highly reliable and versatile method. osti.govnih.gov This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. Steric hindrance from the ortho-methyl group on the boronic acid can influence the reaction kinetics, potentially requiring longer reaction times or higher temperatures compared to less hindered boronic acids. osti.gov
Table 2: Comparison of Palladium-Catalyzed Routes to this compound
| Method | Isatin Precursor | Tolyl Source | Key Reagents | Advantages | Potential Challenges |
| Direct C-H Arylation | Isatin / N-Protected Isatin | o-tolyl halide | Pd catalyst, ligand, base | Atom economy, fewer synthetic steps | Regioselectivity, steric hindrance |
| Suzuki-Miyaura Coupling | 5-Haloisatin | o-tolylboronic acid | Pd catalyst, ligand, base | High yields, broad functional group tolerance | Requires pre-functionalized isatin |
Copper-Mediated Cross-Coupling Methodologies
Copper-mediated cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, provide a complementary approach to palladium-catalyzed methods for the formation of aryl-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.gov
The Ullmann reaction traditionally involves the coupling of an aryl halide with a nucleophile in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern variations utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For the synthesis of this compound, a copper-catalyzed coupling between 5-iodoisatin (B1210601) and an o-tolyl nucleophile could be envisioned, although C-C bond formation via Ullmann-type reactions is less common than C-N and C-O bond formation.
The Chan-Lam coupling reaction typically involves the copper-catalyzed coupling of a boronic acid with an N-H or O-H containing substrate. nih.govnih.gov While primarily used for C-N and C-O bond formation, extensions to C-C bond formation have been reported. A potential, though less conventional, application could be the coupling of isatin (acting as a carbon nucleophile at C-5 under specific conditions) with o-tolylboronic acid. However, the direct C-H arylation of isatins using copper catalysis is a developing area. A more established copper-mediated approach would likely involve a coupling reaction with a pre-functionalized isatin derivative.
Photo- or Electrocatalytic Approaches to C-C Bond Formation
The formation of the C5-aryl bond in this compound represents a key synthetic challenge that can be addressed by modern photo- and electrocatalytic methods. These techniques offer mild and efficient alternatives to traditional cross-coupling reactions for forging carbon-carbon bonds.
Photocatalysis utilizes visible light to initiate chemical transformations via single-electron transfer (SET) or energy transfer pathways, enabling the generation of radical intermediates under gentle conditions. researchgate.net While direct photocatalytic C-H arylation of the isatin C5-position is a developing area, a more established strategy would involve a photocatalytic cross-coupling reaction. For instance, a 5-halo-isatin (e.g., 5-bromoindoline-2,3-dione) could be coupled with o-tolylboronic acid or a related organometallic reagent using a suitable photoredox catalyst. This approach avoids the need for high temperatures and stoichiometric metallic reagents often required in traditional thermal cross-coupling.
Electrocatalysis employs an electric current to drive redox reactions, providing a powerful and "reagent-free" method for bond formation. The synthesis of the isatin core itself can be achieved electrochemically. For example, an electrocatalytic C-H oxidation followed by intramolecular C-N bond formation of 2'-aminoacetophenones has been reported to produce various isatin derivatives in good yields. A highly enantioselective synthesis of C2-quaternary indolin-3-ones from 2-arylindoles has also been achieved by combining anodic oxidation with organocatalysis. irapa.org
For the specific synthesis of 5-arylisatins, an electrochemical cross-coupling approach is highly plausible. Similar to the photocatalytic strategy, this would likely involve the electrochemical reduction of a 5-halo-isatin in the presence of a nickel or palladium catalyst and an aryl coupling partner. This method generates the active low-valent metal catalyst in situ, minimizing waste and offering precise control over the reaction potential.
| Reaction Type | Precursors | Catalyst/Mediator | Key Features | Potential Application for Target Compound |
| Photocatalytic Cross-Coupling | 5-Bromoindoline-2,3-dione, o-Tolylboronic acid | Ir or Ru-based photocatalyst, Ni salt | Mild conditions, visible light driven, high functional group tolerance. | Formation of the C5-o-tolyl bond. |
| Electrocatalytic C-N Cyclization | Substituted 2'-aminoacetophenone | n-Bu₄NI (electrolyte/mediator) | Eco-friendly, avoids external chemical oxidants. biomedres.us | Formation of the isatin core from an acyclic precursor. |
| Electrocatalytic Cross-Coupling | 5-Bromoindoline-2,3-dione, o-Tolylboronic acid | Ni or Pd catalyst, sacrificial anode | In situ catalyst generation, precise reaction control. | Formation of the C5-o-tolyl bond. |
Multicomponent Reaction (MCR) Strategies for the Expedient Synthesis of this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. organic-chemistry.org While MCRs are frequently employed using isatin as a key building block for constructing complex spiro- and fused-heterocyclic systems, their application for the de novo synthesis of the isatin core itself is less common but holds significant potential. nih.govimist.ma
An expedient MCR strategy for this compound could be envisioned starting from simple, acyclic precursors. For example, a reaction involving a derivative of 4-amino-3-methylbiphenyl (B43380) (as the precursor for the aniline portion), an oxalate (B1200264) derivative (for the C2 and C3 carbons), and a third component to facilitate cyclization could potentially assemble the core structure in a single pot.
Although direct MCR syntheses of 5-arylisatins are not well-documented, the power of this approach is evident in the vast number of complex molecules derived from isatins. For instance, the three-component reaction of isatins, malononitrile, and various active methylene (B1212753) compounds is widely used to generate diverse and pharmacologically relevant scaffolds. ekb.eg This demonstrates the synthetic utility of the isatin core in MCRs and underscores the potential for developing novel MCRs for its own expedient synthesis.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is paramount in modern synthetic chemistry. The synthesis of this compound can be made more sustainable by focusing on alternative solvents, energy sources, and catalytic systems.
Solvent-Free and Aqueous Medium Reactions
Replacing volatile organic compounds (VOCs) with environmentally benign alternatives like water or eliminating solvents entirely is a key goal of green chemistry. The synthesis of isatin derivatives has been successfully demonstrated in aqueous media. For example, MCRs involving isatins to produce cyclopentatriazine derivatives have been performed in water at room temperature, simplifying work-up procedures and reducing environmental impact. ekb.eg
Solvent-free reactions, often facilitated by grinding or heating, represent another powerful green approach. Knoevenagel condensation reactions on the C3-carbonyl of isatin derivatives to produce 5-isatinylidenerhodanine derivatives have been achieved in good yields without any solvent or catalyst, often with microwave assistance. nih.gov
Microwave-Assisted and Mechanochemical Synthesis
Alternative energy sources can dramatically improve the efficiency and sustainability of chemical reactions. Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating. The synthesis of N-arylisatins and other derivatives has been effectively achieved using microwave assistance, reducing reaction times from hours to mere minutes. biomedres.us This method is particularly suitable for high-speed synthesis and library generation.
Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a burgeoning field in green synthesis. This solvent-free technique can promote reactions between solids, often at room temperature, minimizing waste and energy consumption. The application of high-speed ball milling has been explored for reactions involving isatin, such as the asymmetric aldol (B89426) reaction, demonstrating the potential of this technology to make the synthesis of isatin derivatives more sustainable.
| Method | Reactants | Conditions | Time | Yield | Reference |
| Microwave-Assisted | Methyl-2-oxo(phenylamino)acetate, Aryne precursor | NaHCO₃, NaX zeolite, MW (560 W) | 4-10 min | 65-94% | biomedres.us |
| Microwave-Assisted | Isatin, Alkyl Halide | K₂CO₃, DMF (drops), MW | 2-15 min | 70-98% | |
| Solvent-Free (MW) | Isatin, Rhodanine | Microwave irradiation | 1-2 min | 85-95% | nih.gov |
| Mechanochemical | Isatin, Acetone | High-Speed Ball Milling | N/A | N/A |
Biocatalytic Transformations and Enzymatic Approaches
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the biocatalytic synthesis of the isatin core is still an emerging field, several related transformations highlight its potential.
The biodegradation of indole (B1671886) in microorganisms can proceed via oxidation to intermediate products including isatin, indicating that enzymes capable of performing this transformation exist in nature. For example, monooxygenase and dioxygenase enzymes are known to hydroxylate the indole ring, which can lead to the formation of the isatin scaffold. researchgate.net Chloroperoxidases from Streptomyces and Pseudomonas species have been shown to oxidize indole to isatin. researchgate.net
Furthermore, enzymes can be used to perform selective transformations on the isatin molecule. A crude extract from earthworms has been reported as an effective biocatalyst for the asymmetric cross-aldol reaction between isatins and simple ketones, showcasing the potential for green, enzymatic modifications of the isatin core. biomedres.us The development of engineered enzymes or the discovery of novel microbial pathways could pave the way for a truly green and sustainable biocatalytic synthesis of this compound in the future.
Chemical Transformations and Functionalization Strategies of 5 O Tolyl Indoline 2,3 Dione
Reactivity at the Carbonyl Centers (C-2 and C-3) of the Indoline-2,3-dione Ring
The vicinal dicarbonyl arrangement in the five-membered ring is a hallmark of the isatin (B1672199) scaffold, conferring a rich and diverse reactivity. wikipedia.org The C-3 ketone is typically more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. This difference in reactivity allows for selective transformations at the C-3 position. thieme-connect.com
Nucleophilic Addition Reactions and Condensation Processes (e.g., Knoevenagel, Schiff Base Formation)
The C-3 carbonyl group of the indoline-2,3-dione core readily undergoes condensation reactions with active methylene (B1212753) compounds and primary amines.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. acs.org The isatin scaffold, particularly the C-3 ketone, is an excellent substrate for Knoevenagel condensation. fao.orgwright.edu The reaction typically proceeds by nucleophilic addition of the carbanion derived from the active methylene compound to the C-3 carbonyl, followed by dehydration to yield an α,β-unsaturated product. acs.orgbiomedres.us While this is a characteristic reaction of isatins, specific studies detailing the Knoevenagel condensation of 5-(o-Tolyl)indoline-2,3-dione with various active methylene partners are not extensively documented in the surveyed literature.
| Active Methylene Compound | Typical Catalyst | Product Class | Reference |
|---|---|---|---|
| Malononitrile | Piperidinium acetate | 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives | fao.orgresearchgate.net |
| Ethyl cyanoacetate | Sulfonic acid functionalized silica | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivatives | researchgate.net |
| Cyclohexane-1,3-dione | Piperidinium acetate | 2-(2-Oxoindolin-3-ylidene)cyclohexane-1,3-dione derivatives | fao.org |
| Malonic acid (Doebner modification) | Pyridine | (2-Oxoindolin-3-ylidene)acetic acid derivatives (after decarboxylation) | acs.org |
Schiff Base Formation: The reaction of the C-3 carbonyl of isatin derivatives with primary amines or hydrazides yields Schiff bases, also known as imines or hydrazones. rsc.orgacs.org This condensation is a fundamental transformation, forming a C=N double bond at the C-3 position. rsc.orgorganic-chemistry.org These derivatives are significant intermediates in the synthesis of various heterocyclic compounds and have been widely studied for their biological activities. wikipedia.orgorganic-chemistry.org Although a foundational reaction for the isatin nucleus, specific examples detailing the synthesis of Schiff bases from this compound could not be identified in the available literature.
Reductions and Oxidations Involving the Carbonyl Groups
The carbonyl groups of the isatin scaffold can be selectively reduced or the entire ring system can be oxidized, leading to significant structural modifications.
Reductions: The selective reduction of isatin derivatives is a powerful tool for generating diverse molecular scaffolds such as indolin-3-ones, 3-hydroxy-2-oxindoles, and indolines. rjpbcs.comnih.govirapa.org The choice of reducing agent and reaction conditions dictates the outcome. rjpbcs.comnih.gov For instance, catalytic systems like B(C₆F₅)₃ with hydrosilanes have been shown to achieve highly chemoselective reduction of the C-2 amide carbonyl to furnish indolin-3-ones, or reduction of both carbonyls to yield indolines. fao.orgrjpbcs.comnih.govnih.gov The reduction of the C-3 ketone to a hydroxyl group, forming a 3-hydroxy-2-oxindole, can be accomplished with milder reducing agents like sodium borohydride. irapa.org While these methodologies are well-established for various substituted isatins, specific protocols optimized for this compound are not explicitly detailed in the reviewed sources.
Oxidations: The isatin ring can undergo oxidative cleavage of the C2-C3 bond. nih.gov Oxidation of isatin with agents like chromic acid or hydrogen peroxide can yield isatoic anhydride. nih.govirapa.orgicm.edu.pl More recent methods have explored the use of Oxone for this transformation on various indole (B1671886) derivatives. organic-chemistry.org Additionally, iodine-promoted oxidative cleavage has been used to convert indoles into quinazolin-4(3H)-ones. acs.org This transformation fundamentally alters the heterocyclic core, providing access to different classes of compounds. Specific examples of the oxidation of this compound were not found.
Ring Expansion and Contraction Reactions Modifying the Indoline-2,3-dione Scaffold
Reactivity at the N-1 Position of this compound
The nitrogen atom at the N-1 position of the indoline-2,3-dione ring possesses an acidic proton and can act as a nucleophile upon deprotonation. This allows for a variety of substitution reactions, including alkylation, acylation, and arylation, which are crucial for diversifying the isatin scaffold. researchgate.neticm.edu.pl
N-Alkylation and N-Acylation for Derivatization
N-Alkylation: The N-H proton of isatin is sufficiently acidic to be removed by common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting isatin anion is a potent nucleophile that readily reacts with alkyl halides or other alkylating agents to form N-alkylated derivatives. Microwave-assisted protocols have been developed to accelerate this reaction. N-alkylation is a fundamental step in the synthesis of many biologically active isatin derivatives, as it allows for the introduction of various functional groups and modulates the compound's properties. wright.edu
N-Acylation: Similar to alkylation, the N-1 position can be acylated using acylating agents such as acyl chlorides or anhydrides, typically after deprotonation with a suitable base. irapa.orgicm.edu.pl N-acylation introduces a carbonyl group directly attached to the ring nitrogen, which can influence the electronic character of the heterocyclic system. While N-alkylation and N-acylation are standard transformations for the isatin core, specific examples with detailed conditions and yields for this compound have not been specifically reported in the literature surveyed. researchgate.net
| Reaction Type | Reagent | Typical Conditions | Product Class | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br) | Base (K₂CO₃ or Cs₂CO₃), DMF or NMP, MW or conventional heating | 1-Alkyl-indoline-2,3-diones | |
| N-Acylation | Acyl chloride (e.g., RCOCl) | Base (e.g., NaH), reflux | 1-Acyl-indoline-2,3-diones | irapa.org |
| N-Arylation | Triaryl bismuth reagent | Copper catalyst, reflux | 1-Aryl-indoline-2,3-diones | |
| N-Arylation | Aryl halide (e.g., Ar-Br) | Palladium catalyst, phosphine (B1218219) ligand, base (NaOt-Bu) | 1-Aryl-indoline-2,3-diones |
N-Arylation and N-Heteroarylation Reactions
N-Arylation: The introduction of an aryl group at the N-1 position is a valuable transformation for creating compounds with potential applications in medicinal chemistry and materials science. nih.gov Methods for the N-arylation of indoles and related heterocycles often employ transition-metal catalysis, such as the Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand to couple the N-H bond with an aryl halide. nih.gov An alternative method involves the use of triaryl bismuth reagents in the presence of a copper catalyst. Notably, the synthesis of N-(o-tolyl)isatin from the parent isatin using such a bismuth reagent has been explicitly described, demonstrating the feasibility of introducing a tolyl group onto the isatin nitrogen. This precedent suggests that similar conditions could be applicable for the N-arylation of already substituted isatins, including the 5-(o-tolyl) derivative, with different arylating agents.
N-Heteroarylation: The coupling of a heteroaryl group to the N-1 position of the isatin ring is also a synthetically important reaction. The methodologies are often similar to those used for N-arylation, relying on metal-catalyzed cross-coupling reactions. nih.gov These reactions expand the chemical space accessible from the isatin scaffold. However, specific literature detailing the N-heteroarylation of this compound is scarce.
Electrophilic and Nucleophilic Substitution on the Indoline (B122111) Core and o-Tolyl Moiety
The dual aromatic nature of this compound, comprising the indoline core and the o-tolyl substituent, presents a complex yet intriguing substrate for substitution reactions. The reactivity is governed by the electronic properties of both ring systems. The indoline-2,3-dione moiety is generally considered electron-deficient due to the two carbonyl groups, which deactivates its benzene (B151609) ring toward electrophilic attack. Conversely, the o-tolyl group is electron-rich due to the activating effect of the methyl group.
Halogenation, Nitration, and Sulfonation of the Aromatic Ring
Electrophilic aromatic substitution (SEAr) on the this compound scaffold can theoretically occur on either the indoline ring or the o-tolyl ring. The regiochemical outcome is dictated by the directing effects of the existing substituents and the reaction conditions.
In contrast, the o-tolyl ring is activated by the ortho- and para-directing methyl group. This makes the positions para and ortho to the methyl group (and meta and para to the indoline substituent) susceptible to electrophilic attack. Therefore, a competition arises between substitution at the C7 position of the deactivated indoline ring and substitution on the activated o-tolyl ring. The specific conditions of the reaction (reagent, catalyst, temperature) would likely determine the product distribution.
Halogenation: Treatment with halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid would likely lead to a mixture of products. Bromination could occur at the C7 position of the indoline core or on the o-tolyl ring, likely para to the methyl group due to steric hindrance at the ortho positions.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic electrophilic substitution. For general indole systems, nitration can be complex, but for the deactivated isatin core, substitution on the benzene ring is expected. umn.edu Given the competing reactivity, nitration could yield the 7-nitro derivative of the indoline core or nitro-substitution on the o-tolyl ring.
Sulfonation: Sulfonation of isatin can be achieved using chlorosulfonic acid, typically yielding the 5-sulfonyl derivative. nih.gov For this compound, where the 5-position is blocked, sulfonation with fuming sulfuric acid would likely target the C7 position of the indoline ring or the activated positions on the o-tolyl moiety.
| Reaction | Reagent/Conditions | Expected Major Product(s) |
| Halogenation | Br₂, FeBr₃ | 7-Bromo-5-(o-tolyl)indoline-2,3-dione and/or 5-(4-Bromo-2-methylphenyl)indoline-2,3-dione |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-(o-tolyl)indoline-2,3-dione and/or 5-(2-Methyl-4-nitrophenyl)indoline-2,3-dione |
| Sulfonation | SO₃, H₂SO₄ | This compound-7-sulfonic acid and/or 4-(2,3-Dioxoindolin-5-yl)-3-methylbenzenesulfonic acid |
Functionalization of the Methyl Group within the o-Tolyl Moiety
The methyl group on the o-tolyl moiety represents a benzylic position, which is amenable to a variety of functionalization reactions, primarily through radical pathways. wisc.edu
Radical Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or under photochemical conditions (hν). youtube.com This would convert the methyl group into a bromomethyl group, creating a valuable synthetic handle for subsequent nucleophilic substitution reactions.
Oxidation: The benzylic methyl group can be oxidized to various oxidation states. Mild oxidizing agents could potentially yield the corresponding aldehyde (formyl group), while stronger conditions, for instance using potassium permanganate (B83412) (KMnO₄) or chromic acid, could lead to the carboxylic acid.
| Reaction | Reagent/Conditions | Product Structure |
| Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 5-(2-(Bromomethyl)phenyl)indoline-2,3-dione |
| Benzylic Oxidation | KMnO₄, heat | 2-(2,3-Dioxoindolin-5-yl)benzoic acid |
Pericyclic Reactions and Rearrangements Involving the this compound System
The isatin scaffold is not a classic substrate for pericyclic reactions like Diels-Alder cycloadditions in its native state. However, it serves as an excellent precursor for generating dipoles for 1,3-dipolar cycloadditions and can undergo significant molecular rearrangements. wikipedia.org
1,3-Dipolar Cycloaddition: Isatin derivatives can react with amino acids (such as sarcosine (B1681465) or L-proline) to generate an intermediate azomethine ylide in situ. nih.gov This 1,3-dipole can then be trapped by various dipolarophiles (e.g., activated alkenes or alkynes) in a [3+2] cycloaddition reaction. This powerful strategy allows for the diastereoselective and enantioselective synthesis of complex spiro-pyrrolidine oxindoles, which are important structures in medicinal chemistry. nih.govresearchgate.net Applying this to this compound would provide a pathway to novel, highly substituted spirocyclic systems.
Ring Expansion Reactions: Isatins are known to undergo ring expansion reactions to form quinoline (B57606) derivatives. nih.gov For instance, reaction with α-aryldiazomethanes generated in situ can lead to a regioselective ring expansion, yielding viridicatin (B94306) alkaloid scaffolds. researchgate.net Another notable rearrangement is the reaction with amino uracils, which proceeds via cleavage of the isatin C–N bond followed by ring expansion to form isoxazoloquinoline frameworks. rsc.org These transformations highlight the potential of the 5-(o-tolyl) derivative to serve as a building block for larger, more complex heterocyclic systems.
Exploration of Stereoselective and Regioselective Derivatization Pathways
Achieving selectivity is a cornerstone of modern synthetic chemistry, and the this compound structure offers multiple avenues for selective transformations.
Regioselectivity: As discussed in section 4.3.1, electrophilic substitution presents a challenge in regioselectivity. The choice of catalyst and reaction conditions can be tuned to favor substitution on either the indoline nucleus (at C7) or the o-tolyl ring. For instance, sterically bulky Lewis acids might favor substitution on the less hindered tolyl ring, while conditions promoting coordination to the isatin carbonyls could direct reactivity to the C7 position. The development of protocols for the regioselective C-H functionalization of indole systems is an active area of research, and these methods could be applied to achieve selective arylation or alkylation. mdpi.combeilstein-journals.org
Stereoselectivity: The most significant site for introducing stereochemistry is the C3-carbonyl group. This ketone is highly electrophilic and readily participates in a range of nucleophilic addition and condensation reactions.
Aldol (B89426) and Related Reactions: The C3-carbonyl can react with enolates or enolizable ketones/aldehydes in aldol-type reactions to form 3-substituted-3-hydroxyindolin-2-ones. nih.gov The use of chiral catalysts (organocatalysts or metal complexes) can render these additions highly enantioselective, establishing a quaternary stereocenter at the C3 position.
Addition of Organometallic Reagents: Grignard or organolithium reagents add to the C3-ketone to generate tertiary alcohols with high levels of stereocontrol, depending on the reagent and conditions.
Catalytic Asymmetric Addition: The enantioselective addition of various nucleophiles, such as pyrroles, to the C3-carbonyl of isatins has been achieved using chiral indium(III) complexes as catalysts, affording products with high enantiomeric excess. nih.gov This approach could be directly applicable to the 5-(o-tolyl) derivative to create optically active 3-substituted-3-hydroxyoxindoles.
These stereoselective transformations are pivotal as they allow for the construction of complex, three-dimensional molecules from a planar starting material, which is of great interest for the development of new biologically active compounds.
Advanced Spectroscopic and Structural Elucidation of 5 O Tolyl Indoline 2,3 Dione and Its Novel Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 5-(o-Tolyl)indoline-2,3-dione. Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and thus the precise molecular formula. For this compound (C₁₅H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared against the experimental value to confirm its composition.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion provide critical structural information through the analysis of its fragmentation pathways. The fragmentation of isatin (B1672199) derivatives is well-characterized and typically initiated by the loss of neutral molecules like carbon monoxide (CO). For this compound, the fragmentation is expected to follow a predictable pattern, providing corroborative evidence for the proposed structure.
A plausible fragmentation pathway for this compound would begin with the sequential loss of the two carbonyl groups, a hallmark of the isatin core. The initial loss of a CO molecule from the C2 position (α-cleavage) would yield a characteristic fragment ion. This is often followed by the loss of a second CO molecule. Subsequent fissions would likely involve the tolyl substituent and the remaining indole (B1671886) structure. The analysis of these fragments allows for the precise localization of the substituent on the isatin core.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion Structure | Proposed Fragmentation Step | Calculated Exact Mass (m/z) |
| [C₁₅H₁₁NO₂]⁺• (Molecular Ion) | Ionization | 237.0784 |
| [C₁₄H₁₁NO]⁺• | [M - CO]⁺• | 209.0835 |
| [C₁₃H₁₁N]⁺• | [M - 2CO]⁺• | 181.0886 |
| [C₁₄H₁₀]⁺• | [M - CO - HCN]⁺• | 178.0777 |
| [C₇H₇]⁺ | Cleavage of tolyl group | 91.0542 |
Note: The data in this table is predictive and based on established fragmentation patterns of isatin derivatives.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment (e.g., 2D COSY, HSQC, HMBC, NOESY)
While 1D ¹H and ¹³C NMR provide initial information, multidimensional NMR techniques are crucial for the definitive assignment of all proton and carbon signals in this compound, especially for distinguishing between isomers.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton (typically a broad singlet), three protons on the isatin aromatic ring, four protons on the tolyl ring, and a singlet for the tolyl methyl group. The ¹³C NMR spectrum would show signals for the two carbonyl carbons (C2 and C3), and the remaining aromatic carbons. The substitution at C5 influences the chemical shifts of the adjacent protons (H4 and H6) and carbons.
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H6 and H7 on the isatin ring, and a separate network of correlations between the four adjacent protons on the o-tolyl ring. This helps to assign the protons within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (¹JCH). It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule by linking the already-assigned proton signals from the COSY spectrum to their corresponding carbon partners.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can provide information on the preferred conformation of the molecule, particularly the rotational orientation of the o-tolyl ring relative to the plane of the isatin core. NOE correlations might be observed between the methyl protons of the tolyl group and the H4 or H6 protons of the isatin ring, depending on the conformational preference.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |
| N-H | ~11.0 (s, 1H) | - | C2, C3a, C7a |
| C2 | - | ~184.0 | - |
| C3 | - | ~159.0 | - |
| C3a | - | ~118.0 | - |
| C4 | ~7.8 (d, 1H) | ~115.0 | C3a, C5, C6, C7a |
| C5 | - | ~140.0 | - |
| C6 | ~7.6 (dd, 1H) | ~138.0 | C4, C5, C7a |
| C7 | ~7.1 (d, 1H) | ~125.0 | C5, C7a |
| C7a | - | ~151.0 | - |
| C1' (Tolyl) | - | ~136.0 | - |
| C2' (Tolyl) | - | ~138.0 | - |
| CH₃ (Tolyl) | ~2.3 (s, 3H) | ~20.0 | C1', C2', C6' |
| H3'/C3' (Tolyl) | ~7.3-7.4 (m, 4H) | ~126-131 | C1', C5, C4', C5' |
Note: Predicted chemical shifts are in DMSO-d₆ and are estimates based on isatin and substituted benzene (B151609) derivatives. Actual values may vary. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Modifications and Molecular Conformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule.
The most prominent features in the FT-IR spectrum of isatin derivatives are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). mendeley.com The C3-ketone carbonyl typically absorbs at a lower wavenumber (around 1730-1750 cm⁻¹) compared to the C2-amide carbonyl (around 1760-1775 cm⁻¹). The N-H stretching vibration appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1620 cm⁻¹ region.
Substitution at the C5 position with a tolyl group is expected to have a subtle but discernible effect on the vibrational frequencies, particularly those of the benzene ring of the isatin core. nih.gov The electronic and mass effects of the substituent can cause shifts in the positions and intensities of these bands. Raman spectroscopy provides complementary information, especially for the non-polar C=C bonds of the aromatic rings and is often used in conjunction with FT-IR for a complete vibrational analysis.
Table 3: Key Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3100-3300 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Moderate |
| C=O Stretch (Amide, C2) | ~1765 | Moderate |
| C=O Stretch (Ketone, C3) | ~1740 | Moderate |
| Aromatic C=C Stretch | 1450-1620 | Strong |
| N-H Bend | 1500-1550 | Weak |
Note: Frequencies are estimates based on data for isatin and its 5-substituted analogues. nih.govresearchgate.net
X-ray Crystallography for Unambiguous Determination of Solid-State Molecular Structure and Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and torsional angles.
Based on the analysis of closely related structures, such as 5-(3-methoxyphenyl)indoline-2,3-dione, it is anticipated that this compound would crystallize in a common space group like P2₁/c or Pbca. researchgate.net The isatin core is expected to be nearly planar. A key structural parameter would be the dihedral angle between the plane of the isatin ring and the plane of the o-tolyl ring, which is influenced by steric hindrance from the ortho-methyl group.
The crystal packing is likely to be dominated by intermolecular hydrogen bonding. Specifically, the N-H group of one molecule is expected to form a hydrogen bond with the C2 or C3 carbonyl oxygen of an adjacent molecule (N-H···O), leading to the formation of infinite chains or centrosymmetric dimers. researchgate.net Furthermore, π-π stacking interactions between the planar aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice.
Table 4: Predicted Crystallographic Data for this compound (based on an analogue)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | ~11.2 |
| b (Å) | ~7.9 |
| c (Å) | ~27.0 |
| Z (Molecules per unit cell) | 8 |
| Key Intermolecular Interaction | N-H···O hydrogen bonding, π-π stacking |
| Isatin-Tolyl Dihedral Angle (°) | ~30-45° |
Note: Data are based on the published crystal structure of the closely related compound 5-(3-methoxyphenyl)indoline-2,3-dione. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives and Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is achiral and therefore would not exhibit a CD or ORD spectrum. However, these techniques are vital for characterizing chiral derivatives that can be synthesized from this scaffold.
Chirality can be introduced into the isatin framework in several ways, most commonly by reactions at the C3 carbonyl group. For example, a stereoselective aldol (B89426) reaction or a [3+2] cycloaddition reaction can generate a new stereocenter at the C3 position, creating a chiral spiro-oxindole derivative. semanticscholar.org
Once a chiral derivative is synthesized, CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. researchgate.net
By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the newly formed stereocenter(s) can be assigned. This combination of experimental and theoretical chiroptical analysis is a powerful method for the unambiguous stereochemical elucidation of new chiral compounds derived from this compound.
Table 5: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative
| Chiral Derivative | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-Spiro-derivative of this compound | 380 | +15,000 |
| 310 | -8,000 | |
| (S)-Spiro-derivative of this compound | 380 | -15,000 |
| 310 | +8,000 |
Note: This table presents hypothetical data to illustrate the nature of CD spectra for enantiomers.
Computational Chemistry and Theoretical Investigations of 5 O Tolyl Indoline 2,3 Dione
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which in turn govern the molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For 5-(o-Tolyl)indoline-2,3-dione, the presence of the electron-donating o-tolyl group at the 5-position of the indoline-2,3-dione core is expected to influence the energies of the frontier orbitals. The o-tolyl group can increase the electron density of the aromatic system, which would likely raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is less straightforward but is also modulated by the substituent. A detailed FMO analysis would provide a quantitative picture of these effects and highlight the most probable sites for electrophilic and nucleophilic attack.
Illustrative FMO Data for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; primary electron donor |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; primary electron acceptor |
| HOMO-LUMO Gap | 4.4 | Indicator of chemical reactivity and kinetic stability |
Note: The data in this table is illustrative and represents plausible values for the purpose of demonstrating the concept of FMO analysis.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It creates a color-coded map on the molecule's surface, where different colors represent different electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
In this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the dione (B5365651) group, highlighting their nucleophilic character. The nitrogen atom of the indoline (B122111) ring and the aromatic rings would also exhibit distinct electrostatic potentials. The analysis of the ESP map provides a clear and intuitive guide to the reactive sites of the molecule, which is invaluable for predicting its behavior in chemical reactions.
Aromaticity Indices and Ring Current Analysis of the Indoline Core
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. While the benzene (B151609) ring of the indoline core is clearly aromatic, the five-membered ring's aromatic character is more complex. wikipedia.orgwikipedia.org Computational methods allow for the quantification of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. HOMA, on the other hand, is a geometry-based index that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.
For this compound, these calculations would quantify the aromatic character of both the six-membered and five-membered rings of the indoline core. The presence of the dione functionality and the tolyl substituent would influence the electron delocalization and, consequently, the aromaticity of the system.
Conformational Analysis and Energy Landscapes of this compound and its Derivatives
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and biological properties. For flexible molecules like this compound, multiple conformations may exist due to the rotation around single bonds. In this case, the rotation of the o-tolyl group relative to the indoline plane is a key conformational variable.
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This analysis provides an "energy landscape" that reveals the relative energies of different conformations and the energy barriers to their interconversion. The most stable conformation is the one with the lowest energy, and it is this conformation that is likely to be the most populated at a given temperature. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors.
Reaction Pathway and Transition State Modeling for Understanding Mechanistic Aspects of Transformations
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, therefore, its rate.
For transformations involving this compound, such as nucleophilic additions to the carbonyl groups or electrophilic substitutions on the aromatic rings, reaction pathway modeling can provide a step-by-step description of the chemical process. This includes the breaking and forming of bonds and the changes in molecular geometry as the reactants are converted into products. Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.
Molecular Docking and Molecular Dynamics Simulations for Predictive Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)
The biological activity of a molecule is often dependent on its ability to bind to a specific biological target, such as an enzyme or a receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein to form a stable complex. nih.govjocpr.com The docking process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding process by taking into account the flexibility of both the ligand and the protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are crucial for biological activity. For this compound, these computational approaches can be used to screen for potential biological targets and to guide the design of more potent and selective derivatives.
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A measure of the strength of the interaction between the ligand and the protein. |
| Key Interacting Residues | Lys72, Glu91, Leu135 | Amino acid residues in the active site that form important contacts with the ligand. |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking | The nature of the non-covalent interactions that stabilize the ligand-protein complex. |
Note: The data in this table is illustrative and represents a plausible outcome for a molecular docking study.
Binding Affinity Prediction and Interaction Hotspot Identification
A crucial aspect of computational drug discovery is the prediction of how strongly a molecule (a ligand) will bind to a biological target, typically a protein. This binding affinity is a key determinant of a compound's potential therapeutic effect. Molecular docking is a primary technique used for this purpose.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower (more negative) values indicating a higher predicted binding affinity.
For this compound, a typical molecular docking study would involve:
Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).
Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry to find the most stable, low-energy conformation.
Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the defined binding site of the receptor. The software then generates multiple possible binding poses. tandfonline.com
Scoring and Analysis: The generated poses are ranked based on their docking scores. The top-ranked poses are then visually inspected to analyze the specific interactions between the ligand and the protein.
Interaction Hotspot Identification: The analysis of the best-docked poses reveals "hotspots"—key amino acid residues in the receptor's binding site that contribute significantly to the binding affinity. These interactions are fundamental to the stability of the ligand-receptor complex. For isatin (B1672199) derivatives, common interactions include:
Hydrogen Bonds: The oxygen atoms of the dione group and the N-H group of the indoline ring are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in the protein. mdpi.com
Hydrophobic Interactions: The aromatic rings of the indoline core and the o-tolyl substituent would be expected to form hydrophobic interactions with nonpolar amino acid residues.
Pi-Stacking: The planar aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Studies on other 5-substituted isatin derivatives have successfully used these methods to identify key interactions. For instance, in studies of isatin derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), hydrogen bonds with residues like LEU83 and GLU81 in the hinge region of the enzyme's active site were found to be critical for binding. mdpi.commdpi.com A similar analysis for this compound would identify its unique interaction profile.
Illustrative Data Table: Predicted Binding Interactions for a Hypothetical Complex
This table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| C=O (at position 2) | Glycine 82 | Hydrogen Bond | 2.9 |
| N-H (at position 1) | Leucine 83 | Hydrogen Bond | 3.1 |
| o-Tolyl Ring | Valine 64 | Hydrophobic | 3.8 |
| Indoline Ring | Phenylalanine 80 | Pi-Pi Stacking | 4.2 |
Conformational Changes Upon Binding
Both the ligand and the protein are flexible molecules that can change their shape upon binding to optimize their interaction. Understanding these conformational changes is essential for a complete picture of the binding event.
Molecular Dynamics (MD) Simulations: MD simulation is a powerful computational technique that models the physical movements of atoms and molecules over time. By simulating a ligand-protein complex in a realistic environment (e.g., in water), researchers can observe its dynamic behavior. ut.ac.ir An MD simulation can reveal:
The stability of the binding pose predicted by docking.
How the ligand and protein adjust their conformations to accommodate each other.
The flexibility of different parts of the protein and ligand within the complex.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
QSAR and QSPR are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds.
A QSAR study on a series of 5-aryl-indoline-2,3-dione compounds, including this compound, would involve the following steps:
Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors represent various aspects of the molecule's structure and properties, such as:
Topological descriptors: Related to the 2D structure and connectivity of atoms.
Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).
Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume). ut.ac.ir
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
For isatin derivatives, QSAR studies have shown that factors like hydrophobicity, molecular size, and specific electronic features can significantly influence their anticancer or antimicrobial activities. ut.ac.ir For this compound, a QSAR model could help elucidate the importance of the size and position of the methyl group on the tolyl ring for a specific biological activity.
QSPR models are developed similarly but predict physicochemical properties like solubility, melting point, or lipophilicity (logP). These models are valuable in early-stage drug development to predict a compound's drug-like properties.
Illustrative Data Table: Descriptors Used in a Hypothetical QSAR Model
This table shows a selection of molecular descriptors that could be used in a QSAR study of 5-aryl-indoline-2,3-dione derivatives.
| Compound Name | Molecular Weight (MW) | LogP (Lipophilicity) | Surface Area (SA) | Biological Activity (pIC50) |
| 5-(Phenyl)indoline-2,3-dione | 223.23 | 2.15 | 250.4 | 5.8 |
| This compound | 237.26 | 2.55 | 268.1 | (To be predicted) |
| 5-(p-Chlorophenyl)indoline-2,3-dione | 257.67 | 2.85 | 265.3 | 6.2 |
Based on a comprehensive search of publicly available scientific literature, there is no specific research data detailing the biological activity and mechanistic studies of the chemical compound This compound that would be required to populate the requested article structure.
Searches for in vitro biochemical assays, including enzyme inhibition profiles and receptor ligand binding studies for this specific molecule, did not yield any detailed findings, data tables, or mechanistic insights. While the broader class of compounds known as indoline-2,3-diones (isatins) and their analogues have been the subject of extensive research—showing activities such as kinase inhibition, protease modulation, and interactions with various receptors—this specific information is not available for the 5-(o-tolyl) substituted variant.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for "this compound".
Biological Activity and Mechanistic Studies of 5 O Tolyl Indoline 2,3 Dione and Its Analogues Focus on Molecular Mechanisms
Receptor Ligand Binding and Functional Assays: In Vitro Studies
Ion Channel Modulation and Membrane Potential Effects
The indole (B1671886) nucleus, a core component of 5-(o-Tolyl)indoline-2,3-dione, is present in many molecules that interact with ion channels. Analogues such as 5-Cl-indole have been shown to act as positive allosteric modulators of the 5-HT3 receptor, a ligand-gated ion channel. This modulation occurs at a site distinct from the agonist binding site and can reactivate the channel current even after the initial agonist-induced response has decayed. Such interactions demonstrate the potential for the indoline-dione scaffold to influence neuronal signaling and other processes regulated by ligand-gated ion channels.
Cellular Pathway Modulations and Signalling Cascades in Cell Line Models
Derivatives of the indoline-2,3-dione scaffold are potent modulators of fundamental cellular signaling pathways, particularly those governing cell fate decisions such as proliferation, survival, and death. These effects have been extensively studied in various cancer cell line models.
A primary mechanism through which isatin (B1672199) analogues exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This process is executed by a family of cysteine proteases known as caspases. Isatin derivatives have been shown to activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.
Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of initiator caspase-9.
Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular substrates and orchestrating the morphological changes characteristic of apoptosis. semanticscholar.org Studies on various isatin derivatives have demonstrated their ability to induce the cleavage and activation of these caspases. For example, certain isatin-sulphonamide analogues are known to be potent caspase-3 inhibitors, highlighting the scaffold's ability to interact directly with components of the apoptotic machinery. semanticscholar.org Furthermore, some multi-substituted isatin derivatives have been shown to induce apoptosis by causing cell shrinkage and the formation of apoptotic bodies. mdpi.com The apoptotic effect can also be mediated by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com
| Compound Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Isatin–podophyllotoxin hybrid (7f) | A549 (Lung Cancer) | Induces apoptosis; activates procaspase 6. | rsc.org |
| Multi-substituted isatin (4l) | K562 (Leukemia) | Time-dependent increase in apoptotic cells. | mdpi.com |
| Isatin | SH-SY5Y (Neuroblastoma) | Induces DNA fragmentation and decreases Bcl-2 levels. | mdpi.com |
| N-substituted isatin sulphonamides | - | Act as potent caspase-3 and caspase-7 inhibitors. | semanticscholar.org |
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles (autophagosomes) and delivered to lysosomes for breakdown and recycling. This pathway plays a dual role in cancer, either promoting survival or inducing cell death. Isatin derivatives have emerged as modulators of this critical pathway. nih.gov
Specifically, certain isatin Schiff base derivatives have been identified as potent autophagy inducers. nih.gov The primary mechanism underlying this effect is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR axis is a central regulator of cell growth and proliferation and acts as a major suppressor of autophagy. By blocking this pathway, isatin derivatives can relieve this inhibition and trigger a robust autophagic response, which can contribute to their anti-tumor activity. nih.gov This suggests that compounds based on the this compound structure may also function by manipulating this self-degradative cellular process.
The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by the loss of this control. Many isatin and indole analogues have been shown to interfere with cell cycle progression, inducing arrest at specific checkpoints, thereby preventing cancer cells from dividing.
These compounds can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the specific analogue and cell type. This arrest is typically mediated by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, studies have shown that isatin-podophyllotoxin hybrids can arrest cells in the S phase of the cell cycle. rsc.org This inhibition of cell cycle progression is a key component of the anti-proliferative effects of the broader isatin class of molecules. researchgate.net
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. biomedres.us The indolin-2-one scaffold, of which this compound is a derivative, is a well-established "privileged scaffold" in the development of angiogenesis inhibitors. nih.gov Many successful anti-cancer drugs, including Sunitinib and Nintedanib, are based on this core structure. nih.govacs.org
The primary mechanism for this anti-angiogenic activity is the inhibition of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis. These include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): The primary drivers of angiogenesis.
Platelet-Derived Growth Factor Receptors (PDGFRs): Important for the recruitment of pericytes that stabilize new blood vessels.
Fibroblast Growth Factor Receptors (FGFRs): Also involved in endothelial cell proliferation and survival.
By binding to the ATP-binding pocket of these kinases, indolinone derivatives block their activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately starving the tumor of its required blood supply. acs.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Identified Biological Targets
Structure-activity relationship (SAR) studies have been crucial in optimizing the indoline-2,3-dione scaffold for various biological targets. These studies reveal how specific chemical modifications influence potency and selectivity.
Core Scaffold: The indolin-2-one core is considered essential for anti-angiogenic activity, particularly for the inhibition of VEGFRs. nih.gov
C3 Position: The substituent at the C3 position of the oxindole (B195798) ring is critical. It often features a methylene (B1212753) group linked to another heterocyclic ring (e.g., pyrrole, imidazole), which is crucial for interacting with the hinge region of the kinase ATP-binding site. nih.gov
C5 and C6 Positions: Substitutions on the benzene (B151609) ring of the indolinone core significantly impact activity. For example, in the development of Nintedanib (BIBF 1120), a 6-methoxycarbonyl substitution was found to confer a highly favorable selectivity profile for angiokinases. acs.orgnih.gov Similarly, a 5-acetyl group has been shown to be favorable for inhibiting other kinases like Tousled-like kinase 2 (TLK2). nih.gov
N1 Position: The substituent attached to the nitrogen at position 1 also plays a key role. For caspase inhibition, hydrophobic groups at the N1 position have been found to yield potent inhibitors. semanticscholar.org In contrast, for many kinase inhibitors, this position is often an unsubstituted N-H group, which can act as a hydrogen bond donor.
Halogenation: The addition of halogen atoms, such as bromine, to the benzene ring of the isatin scaffold has been shown to improve the cytotoxic activity of certain hybrid molecules. rsc.org
| Structural Modification | Target/Activity | Effect on Activity | Reference |
|---|---|---|---|
| Indolin-2-one Core | VEGFR Inhibition (Angiogenesis) | Essential for activity. | nih.gov |
| Substitution at C3 | Kinase Inhibition | Plays a critical role in binding to the kinase hinge region. | nih.govnih.gov |
| Hydrophobic group at N1 | Caspase Inhibition (Apoptosis) | Increases inhibitory potency. | semanticscholar.org |
| 6-Methoxycarbonyl substitution | Angiokinase Inhibition | Improves selectivity profile. | acs.orgnih.gov |
| Bromo substitution on benzene ring | General Cytotoxicity | Enhances inhibitory activity. | rsc.org |
Systemic Investigation of Substituent Effects on Biological Potency and Selectivity
The biological potency and target selectivity of indoline-2,3-dione derivatives are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications, particularly at the C-5 and N-1 positions, modulate the activity of these compounds.
Research has shown that the C-5 position of the isatin ring is a critical point for modification. For instance, in the context of antiviral activity, the potency of C-5 substituted analogues has been observed to follow the order of F (fluoro) = CH₃ (methyl) > Cl (chloro). nih.gov This suggests that smaller, moderately electron-withdrawing or electron-donating groups are preferred at this position. Similarly, for anti-Candida activity, a fluoro substitution at the C-5 position of the isatin nucleus was found to be most tolerable for inhibitory potential. researchgate.net In the development of inhibitors for the SARS-CoV-2 main protease, a fluorine substituent at the isatin C-5 position led to an increase in inhibitory activity compared to the unsubstituted analogue. nih.gov Conversely, larger groups like methoxy (B1213986) or trifluoromethoxy at the same position resulted in a decrease in activity. nih.gov
The N-1 position of the indoline-2,3-dione ring is another key site for derivatization that significantly influences biological outcomes. Studies on antiproliferative agents revealed that compounds with a benzyl (B1604629) substituent at the N-1 position exhibited more potent activity than those with a (4-fluorobenzyl)amino-2-oxoethyl substituent. nih.gov The nature of the substituent at N-1 can also dictate selectivity and the specific antiviral target. For example, different N-1 substituents on an isatin core resulted in varied potencies against different viruses, such as Influenza H1N1, Herpes Simplex Virus (HSV), and Coxsackievirus B3. mdpi.com The steric and electronic properties of these substituents are crucial; steric hindrance from bulky electron-withdrawing groups can reduce interactions with the target enzyme, thereby diminishing inhibitory properties. nih.gov
The following table summarizes the observed effects of various substituents on the biological activity of indoline-2,3-dione analogues.
| Position | Substituent | Target/Activity | Observed Effect |
| C-5 | Fluoro (F) | Anti-Candida | Favorable for inhibitory potential researchgate.net |
| C-5 | Fluoro (F) | Antiviral | Higher activity than Chloro (Cl) nih.gov |
| C-5 | Methyl (CH₃) | Antiviral | Activity comparable to Fluoro (F) nih.gov |
| C-5 | Fluoro (F) | SARS-CoV-2 Mpro | Increased inhibitory activity nih.gov |
| C-5 | Methoxy (OCH₃) | SARS-CoV-2 Mpro | Decreased inhibitory activity nih.gov |
| N-1 | Benzyl | Antiproliferative | More potent activity nih.gov |
| N-1 | Gatifloxacine | Anti-HIV | Superior activity compared to other analogues nih.gov |
Conformational Requirements for Optimized Ligand-Target Interactions
The three-dimensional structure (conformation) of this compound and its analogues is a critical determinant of their ability to bind effectively to biological targets. Molecular modeling and docking studies have been instrumental in elucidating the specific conformational features required for optimal ligand-target interactions.
These computational studies help to predict the binding affinity and orientation of the molecule within the active site of a target protein. For a ligand to be effective, it must adopt a conformation that complements the shape and chemical environment of the binding pocket. This includes forming specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with key amino acid residues.
For example, in the context of antifungal activity, molecular docking has revealed favorable binding patterns of isatin-benzotriazole hybrids with the active site of sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net Molecular dynamics simulations further suggested the stability of this enzyme-ligand complex, reinforcing the proposed binding mode. researchgate.net
Similarly, in antiviral research, molecular modeling has been used to determine the binding sites of isatin derivatives on viral proteins. nih.gov Studies on isatin-based inhibitors of the SARS-CoV-2 main protease have utilized docking to understand how the carboxamide group and the carbonyl groups of the isatin core form potential hydrogen bonds with amino acid residues like Phe140 and His163 in the enzyme's binding pocket. nih.gov These specific interactions are crucial for the potent inhibition of the enzyme, which is vital for the viral replication cycle. nih.govnih.gov The ability of the molecule to adopt the correct low-energy conformation to fit within the constraints of the active site is paramount for achieving high inhibitory potency.
Mechanistic Investigation of Antimicrobial and Antiviral Activities in Cellular Models
Isatin derivatives have demonstrated significant activity against a range of microbial and viral pathogens. Mechanistic studies in cellular models have begun to unravel the specific molecular pathways these compounds disrupt.
Inhibition of Bacterial Cell Wall Synthesis or Membrane Integrity
The bacterial cell wall is an essential structure that provides shape and protection from osmotic stress, making its synthesis pathway an excellent target for antibacterial agents. Some isatin derivatives have been shown to exert their antimicrobial effect through a mixed mechanism that includes the inhibition of bacterial cell wall synthesis. nih.gov By interfering with the enzymes responsible for constructing the peptidoglycan layer, these compounds can weaken the cell wall, leading to cell lysis and bacterial death.
In addition to targeting the cell wall, related indole-based compounds have been found to disrupt the integrity of the bacterial membrane. mdpi.com Indole-polyamine conjugates, for instance, were capable of perturbing the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. mdpi.com This disruption can lead to the leakage of essential cellular components and a collapse of the electrochemical gradients necessary for cellular functions, ultimately resulting in cell death. This suggests that isatin analogues may also share this mechanism of action.
Interference with Fungal Ergosterol Biosynthesis or Hyphal Growth
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. libretexts.org Its biosynthesis pathway is a primary target for many antifungal drugs. nih.govnih.gov Mechanistic studies have confirmed that certain isatin analogues effectively inhibit this pathway.
Specifically, isatin-based hybrids have been shown to inhibit ergosterol synthesis in Candida albicans. researchgate.net This inhibition is achieved by targeting lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway. researchgate.netnih.gov Molecular docking studies have supported this by showing a favorable binding pattern of the isatin derivatives with this enzyme. researchgate.net Further evidence comes from studies on isatin-based chalcones, which were found to profoundly decrease ergosterol biosynthesis and cause a downregulation of ERG11 gene expression. researchgate.net By blocking this pathway, the compounds compromise the integrity and fluidity of the fungal membrane, leading to growth inhibition and cell death. nih.gov
Disruption of Viral Replication Cycle Stages (e.g., Entry, Uncoating, Assembly)
The antiviral activity of isatin derivatives is often attributed to their ability to interfere with critical stages of the viral replication cycle. mdpi.com A primary mechanism involves the inhibition of essential viral enzymes.
Several studies have identified isatin derivatives as potent inhibitors of viral proteases, which are crucial for processing viral polyproteins into functional units necessary for replication and assembly. nih.gov For example, N-substituted isatin derivatives have been developed as inhibitors of the SARS-CoV 3C-like protease and the SARS-CoV-2 main protease (Mpro). nih.govnih.gov By blocking these enzymes, the compounds halt the viral life cycle.
Another key viral enzyme targeted by isatin analogues is reverse transcriptase (RT), which is essential for the replication of retroviruses like HIV. Certain aminopyrimidinimino isatin derivatives have demonstrated inhibition of the HIV-1 RT enzyme, thereby blocking the conversion of viral RNA into DNA and preventing the integration of the viral genome into the host cell's DNA. nih.gov
Beyond enzymatic inhibition, isatin compounds may also disrupt other stages. Molecular modeling has been used to investigate the interaction of isatin thiosemicarbazones with viral glycoproteins, such as those on the surface of Herpes Simplex Virus (HSV). nih.gov Since glycoproteins are often involved in viral attachment and entry into host cells, binding to these structures could represent a mechanism for blocking the initial stages of infection.
Advanced Applications and Industrial Relevance of 5 O Tolyl Indoline 2,3 Dione in Non Biological Contexts
Utilization as a Versatile Building Block in Complex Natural Product and Drug Scaffold Synthesis
The indoline-2,3-dione core, often referred to as isatin (B1672199), is a prominent scaffold in a multitude of natural products and synthetic molecules with significant biological and pharmaceutical activities. The strategic placement of a tolyl group at the 5-position of this scaffold, as seen in 5-(o-Tolyl)indoline-2,3-dione, offers a powerful tool for chemists to generate molecular diversity and fine-tune the properties of the resulting compounds.
The presence of the reactive ketone group at the C3 position and the lactam functionality within the isatin core allows for a wide array of chemical transformations. These include, but are not limited to, addition reactions, condensations, and ring-opening reactions, providing access to a diverse range of more complex molecular architectures. The o-tolyl substituent at the 5-position can influence the electronic properties and steric hindrance of the molecule, thereby directing the outcome of these reactions and enabling the synthesis of specific stereoisomers.
This strategic functionalization is crucial in the synthesis of complex natural products and the development of new drug scaffolds. By modifying the isatin core with the o-tolyl group, researchers can create analogues of known bioactive molecules with potentially improved efficacy, selectivity, or pharmacokinetic properties. The versatility of the this compound scaffold makes it a valuable starting material for the construction of spirocyclic and heterocyclic systems, which are common motifs in many biologically active compounds.
Applications in Materials Science and Engineering
The unique photophysical and electronic properties of the indoline-2,3-dione scaffold, enhanced by the presence of the o-tolyl group, have opened up avenues for its application in various areas of materials science and engineering.
Organic Electronics: Use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Derivatives of indoline-2,3-dione are being explored for their potential in organic electronics due to their inherent electronic and photophysical properties. The isatin core can act as an electron-accepting unit, a crucial component in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the o-tolyl group at the 5-position can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic band gap is essential for optimizing the performance of organic electronic devices.
In the context of OLEDs, this compound-based materials could potentially serve as electron-transporting or emissive materials. The ability to modify the molecular structure allows for the fine-tuning of emission colors and the improvement of charge carrier mobility, leading to more efficient and stable devices. Similarly, in OPVs, the electron-accepting nature of the isatin scaffold makes it a candidate for use as a non-fullerene acceptor, a class of materials that has shown great promise in boosting the power conversion efficiencies of organic solar cells.
Development of Chemo- and Biosensors Based on Indoline-2,3-dione Scaffolds
The indoline-2,3-dione framework is an excellent platform for the design of chemo- and biosensors. The presence of the reactive ketone and lactam groups allows for the straightforward introduction of specific recognition units that can selectively bind to target analytes. Upon binding, a detectable change in the photophysical properties of the molecule, such as a shift in absorption or emission wavelength, can be observed.
The this compound scaffold can be functionalized to create sensors for a variety of targets, including metal ions, anions, and biologically relevant molecules. The o-tolyl group can influence the sensitivity and selectivity of the sensor by modifying the electronic environment of the recognition site. For instance, the incorporation of this scaffold into a larger system could lead to the development of fluorescent "turn-on" or "turn-off" sensors, where the fluorescence intensity changes significantly upon interaction with the analyte.
Integration into Polymeric Materials and Copolymers for Enhanced Properties
The incorporation of this compound into polymeric structures offers a pathway to new materials with enhanced thermal, mechanical, and photophysical properties. The isatin moiety can be introduced as a pendant group or as part of the main polymer chain. This integration can lead to polymers with interesting characteristics, such as high thermal stability, specific optical properties, and improved processability.
For example, copolymers containing the this compound unit could exhibit unique fluorescence properties, making them suitable for applications in areas such as organic electronics or as sensory materials. The rigidity of the isatin scaffold can also contribute to an increase in the glass transition temperature of the polymer, leading to materials with better thermal stability.
Role in Catalysis: Development of Organocatalysts or Ligands for Metal-Mediated Transformations
The indoline-2,3-dione scaffold has been utilized in the development of novel catalysts. The presence of multiple coordination sites, including the carbonyl oxygens and the nitrogen atom of the lactam, makes it an attractive ligand for metal-mediated catalysis. The o-tolyl group in this compound can provide steric bulk that can influence the stereochemical outcome of a catalytic reaction, leading to the selective formation of a desired product.
Furthermore, derivatives of indoline-2,3-dione can be designed to act as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. The ability to readily modify the isatin scaffold allows for the systematic tuning of the catalyst's activity and selectivity. The development of catalysts based on this compound could provide more sustainable and cost-effective alternatives to traditional metal-based catalysts.
Development as Chemical Probes for Biological Systems
While this article focuses on non-biological applications, it is worth noting that the properties that make this compound a valuable scaffold in materials science also translate to its potential use as a chemical probe for studying biological systems. The inherent fluorescence of some isatin derivatives, combined with the ability to attach specific targeting groups, allows for the development of probes that can visualize and track biological processes in real-time.
Fluorescent Probes for Cellular Imaging and Localization Studies
The development of small-molecule fluorescent probes is crucial for visualizing cellular structures and processes with high spatial and temporal resolution. The isatin core, with its conjugated system, provides a foundational scaffold for the design of fluorophores. The photophysical properties of isatin derivatives can be tuned by the introduction of various substituents.
Recent studies have demonstrated that isatin derivatives can be engineered to exhibit favorable fluorescent properties for cellular imaging. For instance, a 2024 study detailed the synthesis of isatin derivatives that display suitable fluorescence for imaging in HeLa cells, characterized by a long emission wavelength and a large Stokes shift. nih.govacs.org This indicates that the isatin scaffold can be systematically modified to create effective fluorescent probes.
Table 1: Potential Photophysical Properties of this compound as a Fluorescent Probe (Hypothetical)
| Property | Expected Characteristic | Rationale |
| Excitation Wavelength | Potentially in the near-UV or visible range | Extended π-conjugation from the aryl substituent. |
| Emission Wavelength | Potentially in the blue to green region of the visible spectrum | Based on related isatin fluorophores. nih.govacs.org |
| Stokes Shift | Moderate to large | A desirable feature for fluorescent probes to minimize self-quenching. |
| Quantum Yield | Variable, dependent on solvent polarity and molecular rigidity | The non-planar nature due to the o-tolyl group may impact the quantum yield. |
| Cell Permeability | Likely to be cell-permeable | The lipophilic character of the tolyl group could facilitate passage through cell membranes. |
For this compound to be utilized as a fluorescent probe, further chemical modifications might be necessary. This could involve the introduction of specific functional groups to target particular organelles or biomolecules, or the incorporation of auxochromes to enhance its fluorescent properties. The synthesis of such derivatives would likely follow established methods for the preparation of 5-substituted isatins. researchgate.netresearchgate.netatlantis-press.com
Affinity Probes for Target Engagement and Proteomic Profiling
Affinity-based chemical proteomics is a powerful strategy for identifying the protein targets of small molecules. This approach typically involves the use of a small-molecule "bait" that is chemically modified to allow for its immobilization on a solid support, such as sepharose beads.
The isatin scaffold has been successfully employed in the development of affinity probes for proteomic studies. For example, isatin analogs have been used to create affinity sorbents for the profiling of isatin-binding proteins in mouse brain homogenates. nih.gov In these studies, the isatin molecule was functionalized with a linker arm, such as a 5-aminocaproyl group, which could then be covalently attached to the solid support.
Given this precedent, this compound could serve as a valuable scaffold for the design of novel affinity probes. The o-tolyl group provides a unique steric and electronic signature that may confer selectivity for a specific subset of protein targets. To be used as an affinity probe, the this compound molecule would need to be derivatized with a suitable linker and a reactive group for immobilization. The point of attachment for the linker would need to be carefully chosen to minimize disruption of the key interactions between the isatin core and its protein targets.
Table 2: Design Considerations for a this compound-Based Affinity Probe
| Component | Design Strategy | Purpose |
| Bait Molecule | This compound | To selectively bind to target proteins. |
| Linker/Spacer | A flexible alkyl or polyethylene (B3416737) glycol (PEG) chain | To spatially separate the bait from the solid support, minimizing steric hindrance. nih.gov |
| Immobilization Moiety | A terminal functional group (e.g., amine, carboxylic acid) | For covalent attachment to a solid matrix (e.g., NHS-activated sepharose). |
| Point of Attachment | N1-position of the isatin ring or a functional group on the tolyl ring | To preserve the key binding interactions of the isatin core. |
The general workflow for using such a probe would involve incubating the immobilized this compound with a complex protein lysate. Proteins that bind to the probe would be captured on the solid support, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. This approach could lead to the discovery of novel protein targets for this class of compounds, providing insights into their mechanisms of action and potential off-target effects.
Emerging Research Directions and Future Perspectives for 5 O Tolyl Indoline 2,3 Dione
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design
The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). mednexus.orgijirt.org These computational tools offer the potential to dramatically accelerate the design and development of novel 5-(o-Tolyl)indoline-2,3-dione derivatives.
Predictive Modeling: AI algorithms can analyze vast datasets of existing isatin (B1672199) derivatives and their biological activities to build predictive models. nih.govcrimsonpublishers.com These models can then screen virtual libraries of novel this compound analogues to identify candidates with high predicted potency and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, significantly reducing the need for costly and time-consuming initial laboratory screening. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired pharmacological profiles. harvard.edu By inputting specific target criteria, researchers can generate novel indoline-2,3-dione structures, potentially including unique 5-(o-Tolyl) variations, that are optimized for activity against specific biological targets like kinases or proteases. This approach opens up exploration of a vast and previously untapped chemical space. harvard.edu
Target Identification and Polypharmacology: Machine learning can analyze complex biological data to identify new potential targets for this compound and predict its interactions with multiple targets (polypharmacology). crimsonpublishers.com This is crucial, as the therapeutic or adverse effects of a drug are often the result of its interaction with several biological molecules.
| AI/ML Application Area | Potential Impact on this compound Research |
| Virtual Screening | Rapidly identifies promising derivatives from large virtual libraries, prioritizing synthesis efforts. |
| Generative Design | Creates novel, optimized molecular structures beyond existing chemical scaffolds. |
| ADMET Prediction | Reduces late-stage attrition by forecasting pharmacokinetic and toxicity profiles early in development. |
| Target Deconvolution | Helps elucidate the mechanism of action by identifying primary and secondary biological targets. |
Development of Novel Biocatalytic and Flow Chemistry Approaches for Sustainable Production
The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry. Future production methods will likely pivot towards more sustainable and efficient technologies.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing waste and energy consumption. Researchers are exploring enzymes to perform specific transformations on the isatin core, potentially leading to novel derivatives that are difficult to achieve through traditional synthetic chemistry.
Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.net The application of flow chemistry to isatin synthesis has already demonstrated the ability to accelerate reactions at higher temperatures without compromising enantioselectivity. researchgate.net This approach could be adapted for the large-scale, efficient, and safe production of this compound and its derivatives. researchgate.net
Exploration of Uncharted Reaction Pathways and Unique Reactivity Modes
The isatin scaffold is a versatile platform for a wide range of chemical transformations. irapa.org Future research will continue to push the boundaries of its reactivity to create structurally diverse and complex molecules.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient for building molecular libraries. uevora.pt Applying novel MCRs to this compound can rapidly generate a diverse range of derivatives, including complex spirocyclic systems. uevora.pt
1,3-Dipolar Cycloadditions: This class of reactions is particularly powerful for constructing five-membered heterocyclic rings. The reaction of azomethine ylides, generated in situ from isatin derivatives, with various dipolarophiles can produce highly complex spiro-pyrrolidine and spiro-pyrrolizidine oxindole (B195798) scaffolds. nih.gov Applying these methods to this compound could yield novel compounds with unique three-dimensional architectures for biological screening.
Asymmetric Catalysis: The development of new chiral catalysts will enable the synthesis of specific stereoisomers of this compound derivatives. This is critical as the biological activity of chiral molecules often resides in a single enantiomer.
| Reaction Type | Potential Outcome for this compound |
| Multicomponent Reactions | Rapid generation of structurally complex and diverse libraries for high-throughput screening. |
| 1,3-Dipolar Cycloadditions | Access to novel spiro-heterocyclic scaffolds with unique 3D geometries. nih.gov |
| Asymmetric Catalysis | Enantioselective synthesis of potent and specific bioactive stereoisomers. |
| C-H Activation | Direct functionalization of the aromatic rings, offering new avenues for structural modification. |
Application of Advanced Single-Molecule and Nanoscale Characterization Techniques
While standard techniques like NMR and X-ray crystallography are essential for structural elucidation researchgate.netresearchgate.net, advanced characterization methods can provide deeper insights into the behavior of this compound at the molecular level.
Single-Molecule Spectroscopy: These techniques could allow researchers to observe the interaction of a single molecule of a this compound derivative with its biological target in real-time. This would provide unprecedented detail about binding kinetics and conformational changes.
Atomic Force Microscopy (AFM): High-resolution AFM could be used to visualize how these molecules interact with and self-assemble on surfaces or biological membranes, which is relevant for understanding drug delivery and mechanisms of action.
Cryo-Electron Microscopy (Cryo-EM): For derivatives that target large protein complexes, Cryo-EM could be instrumental in determining the high-resolution structure of the molecule bound to its target, guiding further structure-based drug design.
Potential in Interdisciplinary Research Fields Beyond Traditional Chemistry and Biology
The unique chemical and physical properties of the indoline-2,3-dione scaffold suggest applications beyond pharmaceuticals.
Materials Science: Isatin derivatives have been explored for use as colorants and corrosion inhibitors. nih.gov The specific properties of this compound could be harnessed to develop novel functional materials, such as organic semiconductors, fluorescent sensors for specific ions or molecules, or components of advanced polymers.
Chemical Biology: Derivatives of this compound could be modified to create chemical probes. By attaching fluorescent tags or reactive groups, these probes could be used to study biological processes, identify protein targets (target deconvolution), and visualize cellular pathways.
Agrochemicals: The diverse biological activities of isatins suggest potential applications in agriculture as herbicides, fungicides, or insecticides. Future research could explore environmentally benign derivatives of this compound for crop protection.
Challenges and Opportunities in Advancing Indoline-2,3-dione Derivative Research
Despite the immense potential, the path forward for research on this compound and related compounds is not without its challenges.
Challenges:
Target Selectivity: A significant hurdle in drug development is achieving selectivity for the desired biological target to minimize off-target effects. acs.orgnih.gov Many isatin derivatives exhibit broad activity, and refining the structure to be highly selective is a major challenge.
Synthetic Complexity: While new synthetic methods are emerging, the creation of complex, multi-substituted, and stereochemically pure derivatives can still be a resource-intensive process.
Understanding Resistance: For antimicrobial or anticancer applications, understanding and overcoming potential mechanisms of drug resistance is crucial for long-term therapeutic viability.
Opportunities:
Vast Chemical Space: The isatin scaffold can be modified at multiple positions (N-1, C-3, C-5, etc.), offering a vast and largely unexplored chemical space for designing new molecules. nih.gov The 5-(o-Tolyl) group provides a specific starting point for further derivatization.
Privileged Scaffold: Isatin is considered a "privileged scaffold" in medicinal chemistry, meaning its core structure is frequently found in compounds with diverse biological activities. nih.gov This increases the probability that novel derivatives of this compound will exhibit useful biological properties.
Interdisciplinary Collaboration: The full potential of this compound class will be realized through collaborations between synthetic chemists, computational scientists, biologists, and materials scientists, driving innovation across multiple fields.
Conclusion
Synthesis of Key Research Insights on 5-(o-Tolyl)indoline-2,3-dione
Research into this compound, a prominent derivative of the isatin (B1672199) (1H-indole-2,3-dione) core, has illuminated its significant potential as a versatile scaffold in synthetic and medicinal chemistry. researchgate.netresearchgate.net The foundational isatin structure is an endogenous compound that provides a privileged framework for developing novel bioactive molecules. researchgate.net The synthesis of 5-substituted isatin derivatives, including the o-tolyl variant, typically involves a multi-step process starting from appropriately substituted anilines, which undergo reactions to form an isonitrosoacetanilide intermediate, followed by cyclization in the presence of a strong acid like sulfuric acid. researchgate.netatlantis-press.comresearchgate.net This established synthetic pathway allows for structural diversification, enabling the exploration of structure-activity relationships.
The chemical architecture of this compound, featuring a planar, electron-rich indole (B1671886) nucleus combined with a reactive dicarbonyl system, underpins its broad utility. This structure facilitates various chemical transformations and interactions with biological macromolecules. researchgate.netchula.ac.th Investigations into its derivatives have revealed a wide spectrum of pharmacological activities. Although specific studies on the o-tolyl derivative are part of a broader exploration, the class of 5-substituted indoline-2,3-diones has demonstrated significant potential in developing agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov For instance, derivatives have been designed as inhibitors of enzymes crucial for disease progression, such as α-glucosidase and α-amylase in diabetes management, and various kinases in oncology. nih.govnih.gov The incorporation of the o-tolyl group at the 5-position specifically modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and binding affinity to target proteins.
Reiteration of its Multidisciplinary Significance in Contemporary Chemical and Biomedical Sciences
The compound this compound stands as a testament to the multidisciplinary importance of the isatin scaffold in modern scientific research. Its significance extends from fundamental organic synthesis to the frontiers of drug discovery and materials science. In chemical sciences, it serves as a valuable intermediate, providing a platform for the construction of more complex heterocyclic systems through reactions like condensation and cycloaddition. ijrrjournal.com The reactivity of its C3-carbonyl group is frequently exploited for creating spiro-heterocycles and other intricate molecular architectures. nih.gov
In the biomedical arena, the indoline-2,3-dione core is a well-established pharmacophore. researchgate.netnih.gov The development of derivatives, including this compound, is a key strategy in medicinal chemistry to generate novel therapeutic candidates. chula.ac.th The ability of these molecules to mimic peptide structures and bind reversibly to enzymes and receptors makes them attractive for targeting a wide array of diseases. researchgate.netchula.ac.th Research has shown that isatin-based compounds can act as potent inhibitors of protein kinases, which are pivotal in cancer cell signaling pathways. nih.gov Furthermore, their documented antiviral and antimicrobial activities highlight their potential in combating infectious diseases. mdpi.comnih.gov The continued exploration of this compound and its analogues is crucial for advancing the development of new chemical entities with tailored biological activities, reinforcing the enduring value of the indoline-2,3-dione framework in addressing contemporary health challenges.
Table of Key Research Areas for 5-Substituted Indoline-2,3-dione Derivatives
| Research Area | Focus | Key Findings |
| Anticancer | Inhibition of protein kinases, antiproliferative activity against various cancer cell lines. | Certain derivatives show potent activity, sometimes exceeding that of established drugs like sunitinib. nih.govdovepress.comnih.gov |
| Antiviral | Inhibition of viral replication and key viral enzymes. | Derivatives have shown efficacy against viruses such as influenza (H1N1) and herpes simplex virus (HSV-1). mdpi.comnih.gov |
| Antimicrobial | Disruption of bacterial and fungal cellular processes. | Broad-spectrum activity has been reported against various bacterial and fungal strains. researchgate.net |
| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. | Isatin-sulfonamide hybrids have been identified as potent inhibitors, suggesting a role in managing hyperglycemia. nih.gov |
| Synthetic Chemistry | Use as a versatile building block for complex heterocyclic compounds. | The reactive dicarbonyl moiety allows for the synthesis of diverse molecular scaffolds, including spiro-derivatives. researchgate.netnih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-(o-Tolyl)indoline-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the o-tolyl group via cross-coupling reactions. A plausible route includes:
Core Formation : Start with indoline-2,3-dione and introduce the o-tolyl group using Suzuki-Miyaura coupling (palladium catalyst, arylboronic acid derivatives) .
Reaction Optimization : Control temperature (80–100°C), solvent (DMF or THF), and inert atmosphere (N₂/Ar) to minimize side reactions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) improve coupling efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (C=O at ~170–180 ppm). Compare shifts with halogenated analogs (e.g., 5-chloro derivatives) to confirm substituent effects .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of o-tolyl groups). Use SHELX software for structure refinement .
- FT-IR : Validate carbonyl stretches (~1750 cm⁻¹) and C-H bending modes of the methyl group in o-tolyl (~1375 cm⁻¹) .
Q. How do solvent polarity and pH affect the stability of this compound in solution?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies in buffers (pH 1–13) and solvents (DMSO, MeOH, H₂O). Monitor via UV-Vis (λmax ~300 nm) and HPLC at 24/48/72-hour intervals.
- Key Findings : Polar aprotic solvents (e.g., DMF) enhance stability, while acidic conditions (pH < 3) may hydrolyze the dione ring. Neutral to slightly basic conditions (pH 7–9) are optimal .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps, charge distribution). Compare with halogenated analogs to quantify substituent effects on electrophilicity .
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). The o-tolyl group may enhance hydrophobic interactions in active sites, as seen in trifluoromethyl analogs .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line: HEK293, incubation time: 48h). Control solvent/DMSO concentration (<0.1%).
- Metabolic Stability : Test liver microsome stability to identify rapid degradation (e.g., CYP450-mediated). Use LC-MS to detect metabolites that may interfere with assays .
Q. How do substituent electronic effects (o-tolyl vs. halogen) influence the compound’s electrochemical behavior?
- Methodological Answer :
- Cyclic Voltammetry : Perform in acetonitrile (0.1M TBAPF₆) at 100 mV/s. The electron-donating methyl group in o-tolyl raises reduction potentials (~-1.2 V vs. Ag/AgCl) compared to electron-withdrawing substituents (e.g., Cl: ~-1.5 V) .
- Correlation with Bioactivity : Higher electron density may improve radical scavenging, as observed in indole derivatives with alkyl groups .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Pilot studies show 20% yield improvement in continuous reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
